molecular formula C21H25N3O3 B6086657 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6086657
M. Wt: 367.4 g/mol
InChI Key: MMFORWZXNGLXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have anti-microbial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential therapeutic applications in various fields of medicine. 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for research. However, one limitation of using 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor effects and its potential use in cancer therapy. Additionally, further research can be done to optimize the synthesis method of 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one to increase its availability and reduce its cost.
In conclusion, 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex chemical compound that has potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a versatile compound for research. Further investigation into its mechanism of action and potential therapeutic applications can lead to the development of new treatments for various diseases.

Synthesis Methods

2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and catalysts to form the desired product. The first step involves the reaction of 2,5-dimethyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by a reaction with 1,2-diaminocyclohexane to form the diazaspiro compound. The final step involves the reaction of the diazaspiro compound with 3-pyridinemethanol to form 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,5-dimethylfuran-3-carbonyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-11-18(16(2)27-15)19(25)24-10-7-21(14-24)6-4-9-23(20(21)26)13-17-5-3-8-22-12-17/h3,5,8,11-12H,4,6-7,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFORWZXNGLXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

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